molecular formula C16H24Cl3N3O B2433404 [4-(2-Chlorophenyl)piperazin-1-yl]-piperidin-3-ylmethanone;dihydrochloride CAS No. 1828557-91-0

[4-(2-Chlorophenyl)piperazin-1-yl]-piperidin-3-ylmethanone;dihydrochloride

Cat. No. B2433404
CAS RN: 1828557-91-0
M. Wt: 380.74
InChI Key: XZHPGMRZALHTAJ-UHFFFAOYSA-N
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Description

“[4-(2-Chlorophenyl)piperazin-1-yl]-piperidin-3-ylmethanone;dihydrochloride” is a compound with a molecular weight of 224.69 . It is a solid substance that should be stored in a dark place, under an inert atmosphere, at room temperature .


Molecular Structure Analysis

The molecular structure of “this compound” is based on its linear formula: C11H13ClN2O . Detailed structural analysis would require more specific data such as HRMS, IR, 1H and 13C NMR experiments .


Physical And Chemical Properties Analysis

“this compound” is a solid substance . It should be stored in a dark place, under an inert atmosphere, at room temperature .

Scientific Research Applications

Antitumor Activity

A series of 1,2,4-triazine derivatives, including those bearing a piperazine amide moiety, have been studied for their potential anticancer activities. Compounds with 3-chlorophenyl and 4-chlorophenyl substitutions have shown promise as antiproliferative agents, offering insights into potential cancer treatments (Yurttaş et al., 2014).

Antituberculosis Studies

Research has been conducted on [1-(4-Chlorophenyl) cyclopropyl] (piperazin-1-yl) methanone derivatives, revealing their synthesis and evaluation against tuberculosis and cancer. These studies highlight the compound's promise in treating both tuberculosis and cancer (Mallikarjuna et al., 2014).

Molecular Interaction Studies

N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, a related compound, has been studied for its interaction with the CB1 cannabinoid receptor. These findings are crucial for understanding the molecular interactions of related compounds (Shim et al., 2002).

Allosteric Enhancers of Receptors

Research on 2-amino-3-(4-chlorobenzoyl)-4-[N-(substituted) piperazin-1-yl]thiophenes as allosteric enhancers of the A1 adenosine receptor indicates the significant influence of substituents on allosteric enhancer activity (Romagnoli et al., 2008).

Synthesis and Biological Screening

The synthesis and biological screening of 4-[(4-chlorophenyl)(phenyl) methyl]piperazine-1-yl derivatives highlight their moderate activity against bacteria and fungi, underscoring the compound's potential in antimicrobial applications (J.V.Guna et al., 2009).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with it are H302 and H319 . Precautionary statements include P305+P351+P338 .

Future Directions

The future directions for the research on “[4-(2-Chlorophenyl)piperazin-1-yl]-piperidin-3-ylmethanone;dihydrochloride” could involve further exploration of its synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. More detailed studies could also be conducted to evaluate its safety and potential hazards. Furthermore, its potential applications in the medical field, particularly its anti-tubercular activity, could be further investigated .

properties

IUPAC Name

[4-(2-chlorophenyl)piperazin-1-yl]-piperidin-3-ylmethanone;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22ClN3O.2ClH/c17-14-5-1-2-6-15(14)19-8-10-20(11-9-19)16(21)13-4-3-7-18-12-13;;/h1-2,5-6,13,18H,3-4,7-12H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZHPGMRZALHTAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C(=O)N2CCN(CC2)C3=CC=CC=C3Cl.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24Cl3N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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